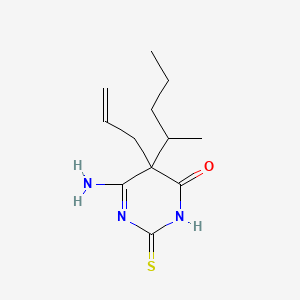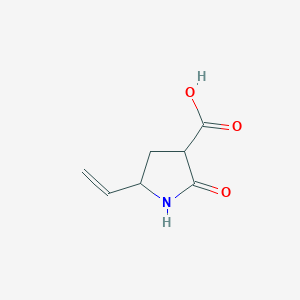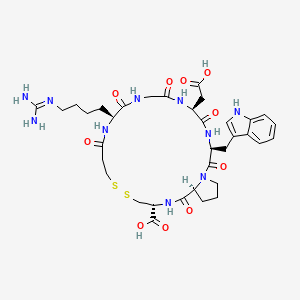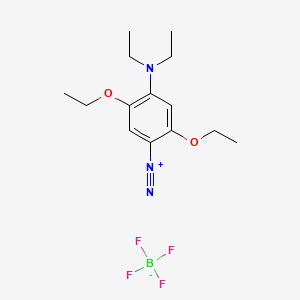
3-Boronoacrolein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Boronoacrolein is an organoboron compound characterized by the presence of a boronic acid group attached to an acrolein backbone
Preparation Methods
The synthesis of 3-boronoacrolein typically involves the following methods:
Allylic Lithiation-Electrophilic Borylation: This classical method involves the lithiation of an allylic precursor followed by electrophilic borylation.
Hydroboration-Isomerization Sequences: Another common method involves the hydroboration of an acrolein derivative followed by isomerization to yield this compound.
Chemical Reactions Analysis
3-Boronoacrolein undergoes a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction of the carbonyl group in this compound can yield corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions include boronic esters, alcohols, and substituted acrolein derivatives .
Scientific Research Applications
3-Boronoacrolein has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-boronoacrolein involves its ability to act as a heterodiene in various cycloaddition reactions. For example, in the presence of a chiral chromium complex, this compound can undergo an enantioselective inverse electron-demand hetero [4+2] cycloaddition with enol ethers to form cyclic allylboronates . This reactivity is attributed to the electron-deficient nature of the boronic acid group, which facilitates the cycloaddition process.
Comparison with Similar Compounds
3-Boronoacrolein can be compared with other boron-substituted compounds, such as:
Styrylboronic Acid: Used in the Petasis borono-Mannich reaction.
Alkenylboronic Acids: Commonly used in cross-coupling reactions.
Arylboronic Acids: Widely used in Suzuki-Miyaura cross-coupling reactions.
The uniqueness of this compound lies in its ability to participate in a wide range of multicomponent reactions and its potential for enantioselective synthesis, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
3-oxoprop-1-enylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BO3/c5-3-1-2-4(6)7/h1-3,6-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTVIRCPEJMMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
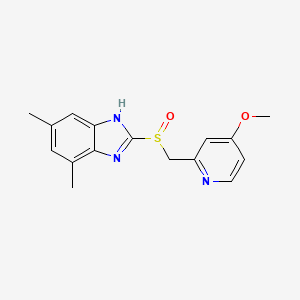
![2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid](/img/structure/B13414158.png)
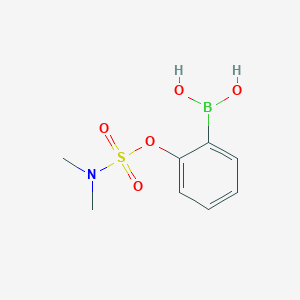
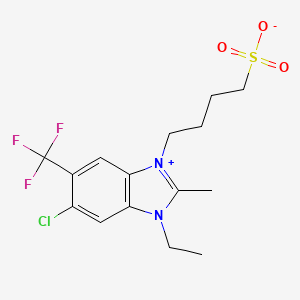
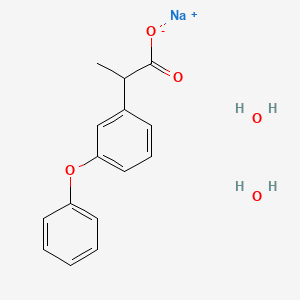
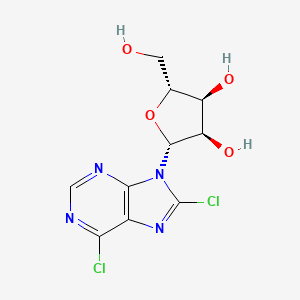
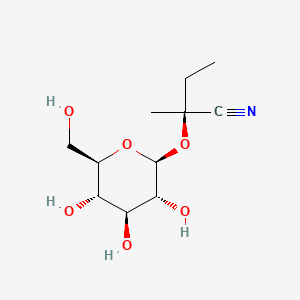
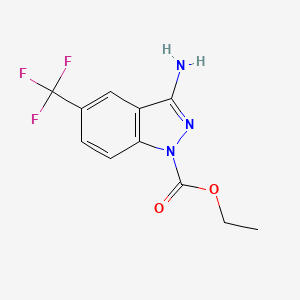
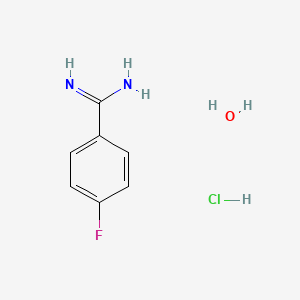
![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
